molecular formula C22H26FN5O B5334229 [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone

Cat. No.: B5334229
M. Wt: 395.5 g/mol
InChI Key: GXVFHJHYFRALMR-UHFFFAOYSA-N
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Description

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone is a complex organic compound that features a unique structure combining a fluorophenyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the piperidine moiety. Common reagents used in these reactions include hydrazine, fluorobenzene, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions are possible, often using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the biological context and the specific targets of interest.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,5-Difluorophenyl)propionic acid]: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.

    Dichloroaniline: Another compound with a similar aromatic ring structure but different substituents.

Uniqueness

The uniqueness of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O/c1-14(2)19-11-20(27(3)26-19)22(29)28-10-4-5-16(13-28)21-18(12-24-25-21)15-6-8-17(23)9-7-15/h6-9,11-12,14,16H,4-5,10,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVFHJHYFRALMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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